molecular formula C14H22N2O7 B611204 t-Boc-N-amido-PEG1-NHS ester CAS No. 1260092-55-4

t-Boc-N-amido-PEG1-NHS ester

Cat. No. B611204
CAS RN: 1260092-55-4
M. Wt: 330.34
InChI Key: KTMOAQDFUHQKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG1-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of this compound involves the use of NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2O7 . The molecular weight is 330.34 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate .


Chemical Reactions Analysis

The Boc group in this compound can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 330.34 g/mol . . It is soluble in DMSO . The appearance is pale yellow or colorless oily matter .

Scientific Research Applications

Surface Chemistry and Biomolecule Immobilization

  • Surface Immobilization of Oligonucleotides : A study by Lockett et al. (2008) details the use of activated ester-terminated self-assembled monolayers (SAMs) for DNA array fabrication on gold surfaces. This technique, which can potentially utilize NHS ester SAMs, shows enhanced stability under basic conditions and is advantageous in high-density spotted array fabrication due to reduced fluorescence background and smaller spot radii compared to NHS SAM analogs (Lockett et al., 2008).

Biomedical and Biodegradable Polymer Applications

  • Amphiphilic Conetwork Gels and Hydrogels : Nutan et al. (2017) synthesized amphiphilic conetwork (APCN) gels and hydrogels with controlled composition and degradability, which are useful for controlled release and tissue engineering applications. These gels, synthesized using activated halide terminated poly(caprolactone) and poly(ethylene glycol)-based poly(β-amino ester), exhibit triggered degradation and release in various environments (Nutan et al., 2017).

  • PEGylation in Biopharmaceuticals : A paper by Crafts et al. (2016) discusses the PEGylation of peptides or proteins using NHS esters to improve bioavailability and reduce immunogenicity. This process involves covalently bonding polyethylene glycol (PEG) to active peptides or proteins (Crafts et al., 2016).

Hydrogel Applications

  • Oxo-ester Mediated Hydrogel Formation : Research by Strehin et al. (2013) introduces oxo-ester mediated native chemical ligation for polymer hydrogel formation, suitable for in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed from NHS activated oxo-esters and N-cysteine endgroups, exhibit unique swelling and adhesion properties, making them promising for wound healing and tissue engineering (Strehin et al., 2013).

  • Chondroitin Sulfate-PEG Tissue Adhesive and Hydrogel : Another study by Strehin et al. (2010) developed a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in regenerative medicine. The hydrogel's properties can be controlled through pH adjustment, offering high adhesive strength and minimal inflammatory response when implanted (Strehin et al., 2010).

Mechanism of Action

Target of Action

The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mode of Action

This compound contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, this compound can influence their function and interactions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The result of this compound’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMOAQDFUHQKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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